3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea
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Overview
Description
This compound is a urea derivative, containing a tetrahydroquinoline and a methoxyphenyl group. Urea derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . The tetrahydroquinoline moiety is a common structural feature in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Pictet-Spengler reaction or similar cyclization . The urea linkage could be formed through a reaction between an amine and an isocyanate or a carbamate .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline and methoxyphenyl groups, as well as the urea linkage. These functional groups could potentially engage in various intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amines and carbamic acid . The tetrahydroquinoline ring might also undergo various transformations depending on the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the urea linkage could enhance its solubility in polar solvents, while the tetrahydroquinoline and methoxyphenyl groups could contribute to its lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-13-19(24)23-11-5-6-14-9-10-15(12-17(14)23)21-20(25)22-16-7-3-4-8-18(16)27-2/h3-4,7-10,12H,5-6,11,13H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPTZKXCZZIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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